7-methyl-1H-indole-4-carboxylic acid

CAS No.: 1082041-38-0

Cat. No.: VC2828035

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082041-38-0 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 7-methyl-1H-indole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)7-4-5-11-9(6)7/h2-5,11H,1H3,(H,12,13) |

| Standard InChI Key | VPQLQESMDBGOLR-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)C(=O)O)C=CN2 |

| Canonical SMILES | CC1=C2C(=C(C=C1)C(=O)O)C=CN2 |

Introduction

Chemical Structure and Properties

Molecular Identity

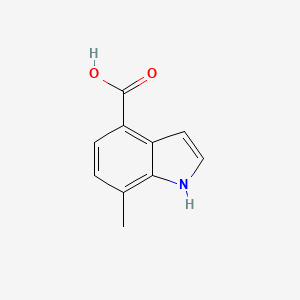

7-methyl-1H-indole-4-carboxylic acid features the molecular formula C10H9NO2 with a molecular weight of 175.18 g/mol. The structure consists of an indole core (a bicyclic aromatic heterocycle) with two key functional groups strategically positioned:

-

A methyl (-CH3) substituent at position 7

-

A carboxylic acid (-COOH) group at position 4

The compound features an indole nitrogen at position 1 (hence "1H") that participates in the aromatic system while also serving as a hydrogen bond donor.

Physical and Chemical Properties

The physicochemical profile of 7-methyl-1H-indole-4-carboxylic acid can be characterized by the following properties:

| Property | Value/Description |

|---|---|

| Appearance | Crystalline solid |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| Exact Mass | 175.10000 g/mol |

| Hydrogen Bond Donors | 2 (N-H, O-H) |

| Hydrogen Bond Acceptors | 2 (N, C=O) |

| LogP (estimated) | ~2.3 (moderately lipophilic) |

| Solubility | Poorly soluble in water; soluble in organic solvents |

The compound exhibits amphoteric behavior due to the presence of both acidic (carboxylic acid) and basic (indole nitrogen) functional groups. This characteristic influences its behavior in different pH environments and its interaction potential with biological systems.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 7-methyl-1H-indole-4-carboxylic acid can be approached through several strategic pathways:

Direct Carboxylation

A common synthetic approach involves:

-

Protection of the indole nitrogen (if necessary)

-

Directed ortho-metalation at position 4 using strong bases like lithium diisopropylamide (LDA)

-

Reaction with carbon dioxide as an electrophile

-

Deprotection to yield the final product

From Halogenated Precursors

An alternative route utilizes:

-

Preparation of 4-bromo-7-methylindole

-

Metal-catalyzed carbonylation (typically palladium-catalyzed)

-

Hydrolysis to obtain the carboxylic acid

Purification and Characterization

After synthesis, purification of 7-methyl-1H-indole-4-carboxylic acid typically employs:

-

Recrystallization from appropriate solvents

-

Column chromatography

-

Preparative HPLC for higher purity requirements

Characterization methods include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

-

Mass spectrometry

-

Infrared spectroscopy

-

Elemental analysis

Biological Activities and Applications

Pharmacological Properties

Indole derivatives, including those with carboxylic acid functionalities like 7-methyl-1H-indole-4-carboxylic acid, exhibit diverse biological activities. Based on the properties of structurally similar compounds, this molecule may demonstrate:

Enzyme Inhibitory Effects

| Enzyme Target | Potential Effect | Therapeutic Relevance |

|---|---|---|

| Cyclooxygenases (COX) | Inhibition of prostaglandin synthesis | Anti-inflammatory activity |

| Monoamine oxidases (MAO) | Regulation of neurotransmitter metabolism | Neuropsychiatric applications |

| Kinases | Modulation of cell signaling pathways | Anticancer potential |

Receptor Interactions

The indole scaffold is prevalent in compounds that interact with:

-

Serotonin receptors (modulating neurotransmission)

-

Cannabinoid receptors (affecting pain and inflammation pathways)

-

GABA receptors (influencing central nervous system activity)

As a Building Block

7-methyl-1H-indole-4-carboxylic acid serves as a valuable intermediate in organic synthesis for:

-

Preparation of amides, esters, and other carboxylic acid derivatives

-

Construction of more complex heterocyclic systems

-

Development of peptidomimetics and other biologically active compounds

Pharmaceutical Intermediates

The compound plays a role in pharmaceutical development:

-

As a precursor for drug candidates

-

In structure-activity relationship studies

-

For the development of chemical probes for biological research

Structure-Activity Relationships

Role of Functional Groups

The biological activity of 7-methyl-1H-indole-4-carboxylic acid is influenced by its structural features:

| Structural Element | Contribution to Activity |

|---|---|

| Indole Core | Provides planarity and enables π-stacking interactions |

| 7-Methyl Group | Increases lipophilicity and affects electronic properties |

| 4-Carboxylic Acid | Offers hydrogen bonding capabilities and ionic interactions |

| N-H Group | Serves as a hydrogen bond donor |

Comparison with Related Compounds

Structural comparisons provide insights into how position and substitution affect properties:

Analytical Methods and Characterization

NMR Spectroscopy

1H NMR expected signals:

-

Indole N-H: broad singlet at approximately δ 10-11 ppm

-

Carboxylic acid O-H: broad singlet at approximately δ 12-13 ppm

-

Aromatic protons: complex pattern between δ 7-8 ppm

-

Methyl protons: singlet at approximately δ 2.5 ppm

13C NMR expected signals:

-

Carboxylic acid carbon: approximately δ 165-170 ppm

-

Aromatic carbons: multiple signals between δ 110-140 ppm

-

Methyl carbon: approximately δ 15-20 ppm

Mass Spectrometry

-

Molecular ion peak at m/z 175 (M+)

-

Characteristic fragmentation pattern including loss of -COOH group

IR Spectroscopy

-

O-H stretching (carboxylic acid): broad band at 2500-3300 cm-1

-

N-H stretching (indole): around 3400 cm-1

-

C=O stretching (carboxylic acid): strong band at 1680-1700 cm-1

-

C=C stretching (aromatic): multiple bands at 1400-1600 cm-1

Chromatographic Methods

For analysis and purification:

-

HPLC methods using reverse-phase columns

-

TLC systems using appropriate solvent mixtures

-

GC-MS (after derivatization of the carboxylic acid group)

Research Findings in Antiviral Activity

HIV-1 Integrase Inhibition

Recent studies have highlighted the potential of indole-based carboxylic acids, including derivatives similar to 7-methyl-1H-indole-4-carboxylic acid, in inhibiting HIV-1 integrase. This enzyme plays a crucial role in the viral life cycle by facilitating the integration of viral DNA into the host genome.

Mechanism of Antiviral Action

The antiviral activity of these compounds is primarily attributed to:

-

Metal ion chelation in the enzyme active site

-

Disruption of integrase function through specific binding interactions

-

Prevention of viral DNA integration

| Structural Feature | Role in HIV-1 Integrase Inhibition |

|---|---|

| Carboxylic Acid Group | Forms chelation interactions with metal ions in active site |

| Indole Ring | Provides hydrophobic interactions with enzyme binding pocket |

| 7-Methyl Substituent | Enhances binding affinity through additional hydrophobic contacts |

| Aspect | Recommendation |

|---|---|

| Storage | Store in tightly closed containers in cool, dry conditions |

| Personal Protection | Use gloves, safety glasses, and appropriate respiratory protection |

| Spill Management | Sweep up avoiding dust formation, dispose according to regulations |

| Incompatibilities | Strong oxidizing agents, strong bases |

Future Research Directions

Expanding the Application Scope

Future research on 7-methyl-1H-indole-4-carboxylic acid may focus on:

-

Development of novel derivatives with enhanced biological activities

-

Exploration of metal complexation properties for catalytic applications

-

Investigation of photophysical properties for potential use in materials science

-

Further structure-activity relationship studies to optimize therapeutic potential

Methodological Advances

Technological advancements may enhance research on this compound through:

-

Computational modeling to predict properties and interactions

-

High-throughput screening to identify new biological targets

-

Innovative formulation strategies for potential therapeutic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume